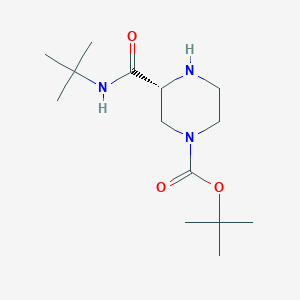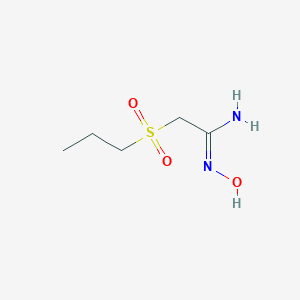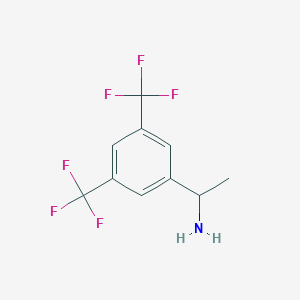![molecular formula C9H4ClN3S B062887 8-Chloro-[1,3]thiazolo[5,4-G]quinazoline CAS No. 171179-74-1](/img/structure/B62887.png)
8-Chloro-[1,3]thiazolo[5,4-G]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-[1,3]thiazolo[5,4-G]quinazoline is a heterocyclic compound that has been widely studied due to its potential applications in various fields of science. It is a member of the quinazoline family of compounds, which have been shown to possess a wide range of biological activities.
Mechanism Of Action
The mechanism of action of 8-Chloro-[1,3]thiazolo[5,4-G]quinazoline is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical And Physiological Effects
8-Chloro-[1,3]thiazolo[5,4-G]quinazoline has been shown to possess several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of several viruses. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.
Advantages And Limitations For Lab Experiments
The advantages of using 8-Chloro-[1,3]thiazolo[5,4-G]quinazoline in lab experiments include its potent anticancer and antiviral activity, as well as its potential use as a fluorescent probe for the detection of zinc ions in biological systems. However, its limitations include its relatively complex synthesis method and its potential toxicity.
Future Directions
There are several future directions for the study of 8-Chloro-[1,3]thiazolo[5,4-G]quinazoline. One direction is the investigation of its potential use as a therapeutic agent for the treatment of cancer and viral infections. Another direction is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects. Finally, the potential use of the compound as a fluorescent probe for the detection of other metal ions in biological systems should also be investigated.
Synthesis Methods
The synthesis of 8-Chloro-[1,3]thiazolo[5,4-G]quinazoline can be achieved through several methods. One of the most common methods involves the reaction of 2-chloro-6-nitrobenzothiazole with 2-aminobenzonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced to yield the final product. Another method involves the reaction of 2-amino-6-chlorobenzothiazole with 2-cyanobenzonitrile in the presence of a base such as sodium hydride. The resulting intermediate is then cyclized to yield the final product.
Scientific Research Applications
8-Chloro-[1,3]thiazolo[5,4-G]quinazoline has been extensively studied for its potential applications in various fields of science. It has been shown to possess potent anticancer activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess antiviral activity against several viruses, including influenza virus and human immunodeficiency virus (HIV). In addition, it has been investigated for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.
properties
CAS RN |
171179-74-1 |
|---|---|
Product Name |
8-Chloro-[1,3]thiazolo[5,4-G]quinazoline |
Molecular Formula |
C9H4ClN3S |
Molecular Weight |
221.67 g/mol |
IUPAC Name |
8-chloro-[1,3]thiazolo[5,4-g]quinazoline |
InChI |
InChI=1S/C9H4ClN3S/c10-9-5-1-8-7(13-4-14-8)2-6(5)11-3-12-9/h1-4H |
InChI Key |
AKWAAQCCHSLYBC-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC3=C1SC=N3)N=CN=C2Cl |
Canonical SMILES |
C1=C2C(=CC3=C1SC=N3)N=CN=C2Cl |
synonyms |
Thiazolo[5,4-g]quinazoline, 8-chloro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B62804.png)

![3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B62810.png)
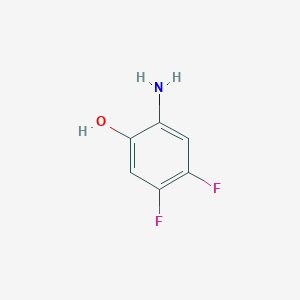
![2-(Methylthio)oxazolo[4,5-b]pyridine](/img/structure/B62820.png)
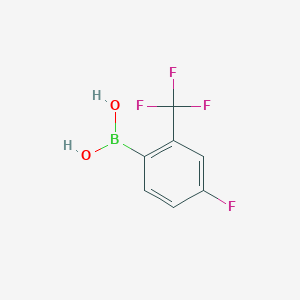
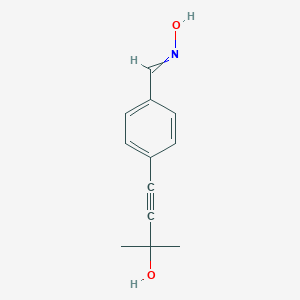
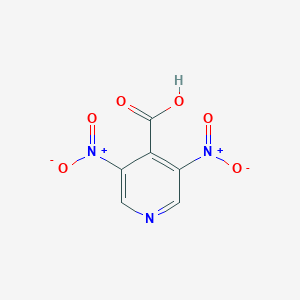
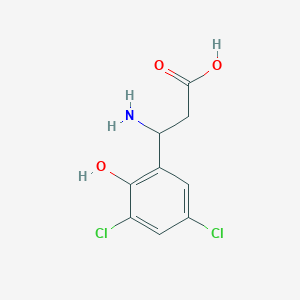
![6-(Hydroxymethyl)-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B62830.png)
![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B62831.png)
